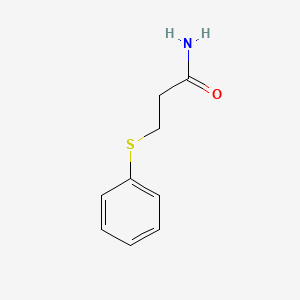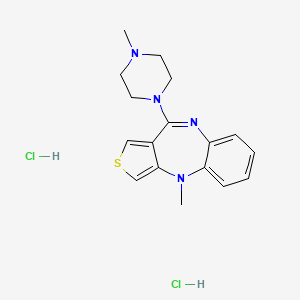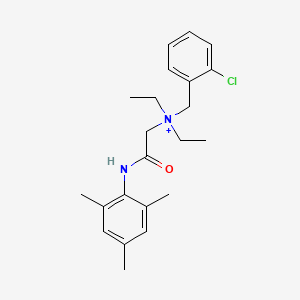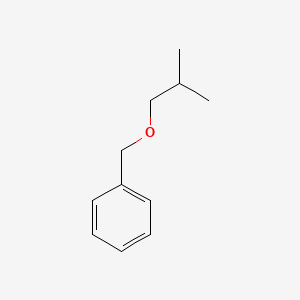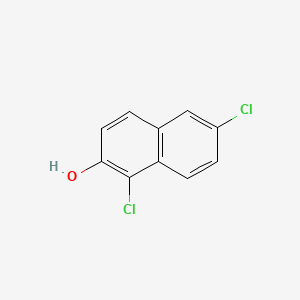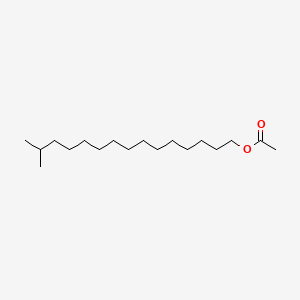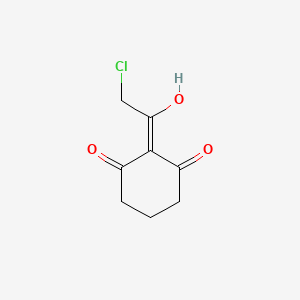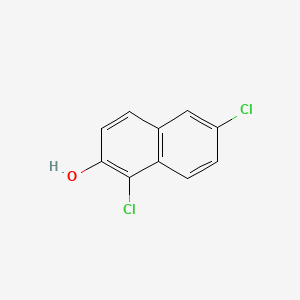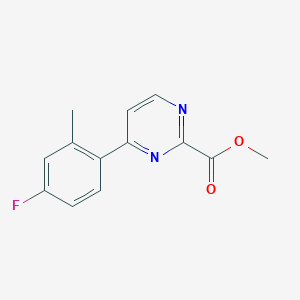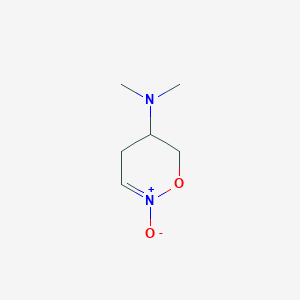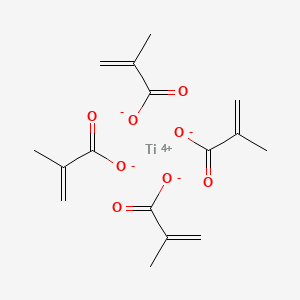
Titanium(4+) methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(4+) methacrylate is a coordination compound that combines titanium in its +4 oxidation state with methacrylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through the reaction of titanium alkoxides with methacrylic acid. The general reaction involves the substitution of alkoxide groups with methacrylate groups. This process typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and methacrylic acid. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through techniques like distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: It can initiate polymerization reactions, particularly in the formation of polymethyl methacrylate (PMMA).
Coordination Reactions: It can form complexes with other ligands, leading to the creation of new coordination compounds.
Common Reagents and Conditions
Polymerization: Common reagents include free radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve temperatures ranging from 60°C to 80°C.
Coordination Reactions: Reagents such as phosphonate or acetate ligands are used, and reactions are often carried out in solvents like ethanol or methanol.
Major Products Formed
Polymethyl Methacrylate (PMMA): A major product formed through polymerization reactions.
Titanium Coordination Complexes: Various complexes formed through coordination reactions with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for use in biomedical implants and coatings due to its biocompatibility and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including coatings and composites, due to its excellent mechanical and thermal properties.
Wirkmechanismus
The mechanism by which titanium(4+) methacrylate exerts its effects involves the coordination of methacrylate ligands to the titanium center. This coordination enhances the reactivity of the titanium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, which can lead to the initiation of polymerization reactions or the stabilization of biomolecules in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) Oxoacrylates: These compounds also contain titanium in the +4 oxidation state and acrylate ligands, but they differ in their specific ligand structures and reactivity.
Titanium(IV) Alkoxides: These compounds have alkoxide ligands instead of methacrylate ligands and are commonly used as precursors in the synthesis of titanium-based materials.
Uniqueness
Titanium(4+) methacrylate is unique due to its ability to initiate polymerization reactions and form stable complexes with a wide range of ligands. This versatility makes it a valuable compound in various fields, from materials science to biomedical engineering.
Eigenschaften
CAS-Nummer |
69064-20-6 |
|---|---|
Molekularformel |
C16H20O8Ti |
Molekulargewicht |
388.19 g/mol |
IUPAC-Name |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChI-Schlüssel |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
